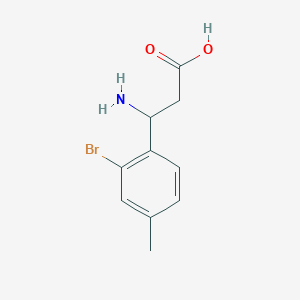

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.112 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid typically involves the bromination of 4-methylphenylpropanoic acid followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows the compound to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid

- 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

- 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid

- 3-Amino-3-(2-chloropyridin-3-yl)propanoic acid

- 3-Amino-3-(2-difluoromethoxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is a compound with significant biological activity, primarily due to its unique structural features, which include an amino group, a bromine atom, and a propanoic acid moiety. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO2. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. The presence of the bromine atom and the methyl group on the phenyl ring enhances its chemical reactivity and biological activity, which are crucial for its potential applications in pharmaceuticals and materials science.

The biological activity of this compound is largely attributed to its interactions with specific enzymes or receptors. The amino group can form hydrogen bonds, while the bromine substituent may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or activation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can interact with receptors to influence signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity across multiple domains:

- Antimicrobial Activity : Similar compounds have demonstrated inhibitory effects against microbial strains, suggesting potential applications in treating infections.

- Neuropharmacological Effects : The compound's structure is reminiscent of known AMPA receptor antagonists, which are critical in synaptic transmission and implicated in neurological disorders .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Study on AMPAR Antagonists : Research on benzodiazepine analogs highlighted that modifications similar to those found in this compound can significantly affect AMPA receptor desensitization rates, providing insights into its potential as a neuroprotective agent .

- Inhibition Studies : A study reported that structural analogs showed varying degrees of inhibition against COX enzymes, suggesting that modifications to the phenyl ring could enhance therapeutic efficacy against inflammatory diseases .

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid | C10H11BrFNO2 | Contains fluorine instead of methyl group |

| 3-Amino-3-(2-chloro-4-methylphenyl)propanoic acid | C10H12ClNO2 | Chlorine substituent affects reactivity differently |

| 3-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid | C10H12BrN2O4 | Nitro group introduces additional electronic effects |

This comparative analysis highlights how variations in substituents can influence the biological activity of these compounds.

Properties

CAS No. |

299167-36-5 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c1-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

InChI Key |

XDVBXLKMFJDECX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC(=O)O)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.